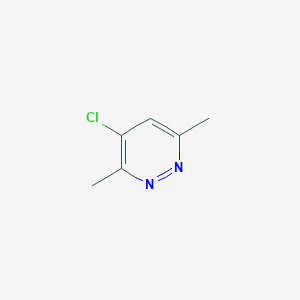

4-Chloro-3,6-dimethylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,6-dimethylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJVEGDCPRBRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-05-3 | |

| Record name | 4-chloro-3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3,6 Dimethylpyridazine and Its Precursors

De Novo Pyridazine (B1198779) Ring Construction Approaches

The foundational step in many syntheses of 4-Chloro-3,6-dimethylpyridazine is the initial formation of the 3,6-dimethylpyridazine (B183211) ring system. This is typically accomplished through the cyclization of appropriate acyclic precursors.

Cyclization Reactions Utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A cornerstone in the synthesis of the 3,6-dimethylpyridazine scaffold is the Paal-Knorr-type condensation reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. wikipedia.orgorganic-chemistry.org Specifically, the reaction of 2,5-hexanedione (B30556) with hydrazine hydrate (B1144303) provides a direct route to 3,6-dimethyl-4,5-dihydropyridazine, which is subsequently aromatized to yield 3,6-dimethylpyridazine. chemicalbook.com

The initial step involves the reaction of 2,5-hexanedione with hydrazine monohydrate in a suitable solvent, such as ethanol (B145695), under reflux conditions. This leads to the formation of the dihydropyridazine (B8628806) intermediate. The subsequent aromatization is a critical step and is often achieved through oxidation. A common method involves heating the dihydropyridazine intermediate with a catalyst such as 10% Palladium on activated carbon (Pd/C) in a solvent like benzene (B151609). chemicalbook.com This dehydrogenation step results in the formation of the stable aromatic 3,6-dimethylpyridazine ring.

Table 1: Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| 2,5-Hexanedione | Hydrazine Monohydrate | 10% Pd/C | Ethanol, Benzene | Step 1: Reflux in ethanol for 3h. Step 2: Reflux with Pd/C in benzene overnight. | 56% | chemicalbook.com |

Inverse-Electron-Demand Diels–Alder Reactions for Pyridazine Formation

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful and convergent method for the construction of the pyridazine ring. wikipedia.org This reaction typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.govsigmaaldrich.com Following the initial cycloaddition, the resulting bicyclic intermediate undergoes a retro-Diels-Alder reaction, extruding a small molecule (commonly dinitrogen) to afford the aromatic pyridazine ring.

For the synthesis of substituted pyridazines, appropriately substituted tetrazines and dienophiles are employed. For instance, the reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an alkyne can lead to the formation of a correspondingly substituted pyridazine. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. While not explicitly detailed for the direct synthesis of 3,6-dimethylpyridazine, the reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) with propyne (B1212725) has been shown to yield 4-methyl-3,6-bis(trifluoromethyl)pyridazine, illustrating the utility of this method for generating alkyl-substituted pyridazines.

Modified Cyclization Strategies for Chlorinated and Alkyl-Substituted Pyridazines

An alternative to direct pyridazine synthesis involves the formation of a pyridazinone precursor, which can then be chemically modified to introduce the desired chloro-substituent. These strategies often begin with the condensation of a γ-ketoacid or its equivalent with a hydrazine derivative.

For example, cyclocondensation of a suitable butanoic acid derivative with hydrazine hydrate can yield a dihydropyridazinone. nih.gov This pyridazinone can then serve as a key intermediate. The conversion of the pyridazinone to the corresponding chloropyridazine is a common transformation in heterocyclic chemistry. This is typically achieved by treating the pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govmdpi.comarabjchem.org This two-step approach—cyclization to a pyridazinone followed by chlorination—provides a versatile route to various chloropyridazine derivatives.

Halogenation Strategies for Pyridazine Scaffolds

Once the 3,6-dimethylpyridazine core is established, the next critical step is the regioselective introduction of a chlorine atom at the 4-position.

Directed Chlorination Protocols

Direct chlorination of 3,6-dimethylpyridazine can be challenging due to the potential for multiple products. However, the use of a directing group, such as an N-oxide, can facilitate regioselective halogenation. The synthesis of 4-or 5-Chloro-3,6-dimethylpyridazine 1-Oxide has been reported, suggesting that N-oxidation of 3,6-dimethylpyridazine is a viable strategy to direct chlorination to the 4- (or 5-) position. arkat-usa.org

The process involves the initial oxidation of the pyridine (B92270) nitrogen to form the N-oxide. This can be accomplished using various oxidizing agents, such as hydrogen peroxide in acetic acid. nih.gov The resulting N-oxide can then be subjected to chlorination. Treatment of the N-oxide with reagents like acetyl chloride can lead to the introduction of a chlorine atom at the 4-position. arkat-usa.org The N-oxide functionality can subsequently be removed through deoxygenation to yield the final this compound.

Another approach involves the conversion of a pyridazinone to the chloropyridazine. As mentioned in section 2.1.3, pyridazinones can be readily synthesized and then converted to their chloro-analogs using reagents like phosphorus oxychloride. arabjchem.orgresearchgate.net This method is particularly useful when the desired substitution pattern is accessible through a pyridazinone intermediate.

Regioselective Halogenation Mechanisms

The regioselectivity of halogenation on the pyridazine ring is influenced by the electronic properties of the ring and its substituents. The pyridazine ring itself is electron-deficient, and nucleophilic substitution is a common reaction pathway. abertay.ac.uk However, for electrophilic substitution reactions like halogenation, the ring is generally deactivated.

The introduction of an N-oxide group significantly alters the electronic distribution within the ring. The N-oxide oxygen atom can donate electron density back into the ring through resonance, thereby activating the positions ortho and para to the nitrogen atom (C4 and C6) towards electrophilic attack. abertay.ac.uk In the case of 3,6-dimethylpyridazine N-oxide, the 4- and 5-positions become more susceptible to electrophilic substitution. The reaction with an electrophilic chlorine source would then proceed via a standard electrophilic aromatic substitution mechanism, where the electrophile attacks the electron-rich 4-position, followed by rearomatization to yield the chlorinated product.

In the case of chlorination of pyridazinones with phosphorus oxychloride, the mechanism involves the initial activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. This leads to the formation of the chloropyridazine. The regioselectivity is inherently controlled by the position of the carbonyl group in the pyridazinone precursor.

Methyl Group Introduction and Functionalization

The strategic introduction and subsequent manipulation of methyl groups on the pyridazine core are fundamental to the synthesis of complex derivatives, including this compound. The electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, influence the reactivity and regioselectivity of methylation reactions.

The site-specific introduction of methyl groups onto a pyridazine ring is a challenging endeavor due to the influence of the two adjacent nitrogen atoms, which deactivate the ring towards electrophilic substitution but activate it for nucleophilic attack. thieme-connect.de Radical methylation presents a key strategy for the functionalization of such electron-deficient heteroaromatic systems.

One of the prominent methods for the methylation of pyridazines is through radical reactions. Studies on the radical methylation of the 1,2-diazine (pyridazine) system have demonstrated that various isomers can be obtained. For instance, the reaction of pyridazine with methyl radicals generated from t-butyl hydroperoxide and FeSO₄·7H₂O can lead to a mixture of methylated products. clockss.org The distribution of these products is dependent on the reaction conditions, including the ratio of the base to the peroxide. clockss.org

For example, the methylation of ethyl 4-pyridazinecarboxylate with methyl radicals results in the formation of ethyl 5-methyl-4-pyridazinecarboxylate in significant yields. clockss.org Increasing the conversion rate by altering the reactant ratios can, however, lead to the formation of di- and trimethylated products. clockss.org This highlights the challenge of achieving site-selectivity.

The table below summarizes the results of radical methylation of ethyl 4-pyridazinecarboxylate, illustrating the influence of reactant ratios on product distribution.

| Experiment | Base:Peroxide Ratio | Conversion (%) | Yield of Ethyl 5-methyl-4-pyridazinecarboxylate (%) | Formation of Di/Trimethylated Products |

| 5 | 1:3 | 74 | 64 | Increased with higher conversion |

| 7 | 1:4 | Higher | Not specified | Increased |

Data sourced from a study on the radical methylation of the 1,2-diazine system. clockss.org

Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the site-specific methylation of heteroaromatics. rsc.org While much of the research has focused on pyridines, the principles can be extended to pyridazines. These methods often employ a directing group to guide the metal catalyst to a specific C-H bond for functionalization. rsc.org For pyridazine systems, the nitrogen atoms themselves can act as directing groups, although this can lead to complex regioselectivity outcomes. Recent advances have explored temporary dearomatization of pyridine rings to enable C-3/5 methylation, a strategy that involves the in-situ formation of nucleophilic enamine-like intermediates that can react with methylating agents like methanol (B129727) or formaldehyde. nih.gov

Once the dimethylpyridazine scaffold is established, the methyl groups can be further functionalized to introduce other chemical moieties. The methyl groups on the pyridazine ring are activated towards certain reactions due to their position relative to the electron-withdrawing heterocyclic ring.

For instance, the methyl groups of 3,6-dimethylpyridazine can undergo condensation reactions. A study describes the reaction of ethyl 5-methyl-4-pyridazinecarboxylate with benzaldehyde (B42025) in the presence of pyridine and piperidine (B6355638) to yield ethyl 5-styryl-4-pyridazinecarboxylate. clockss.org This demonstrates the reactivity of the methyl group, allowing for the extension of the carbon chain.

Furthermore, the oxidation of methyl groups to aldehydes or carboxylic acids is a common transformation in heterocyclic chemistry, providing a handle for further synthetic modifications. While specific examples for this compound are not detailed in the provided search results, this remains a plausible and synthetically useful manipulation.

The manipulation of methyl groups is a key strategy in the synthesis of complex molecules. In the context of terpenoids, C-H bond functionalization of methyl groups allows for their substitution, elimination, or integration into expanded ring systems. nih.gov These strategies, while applied to a different class of molecules, showcase the chemical potential inherent in methyl groups that can be conceptually applied to dimethylpyridazines for creating structural diversity.

The synthesis of related chloro-dimethyl-heterocycles provides insight into potential reaction pathways. For example, 2-chloro-3-cyano-4,6-dimethylpyridine is prepared from 3-cyano-4,6-dimethylpyrid-2-one using phosphorus oxychloride. prepchem.com Similarly, the synthesis of 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine starts from 3,6-dichloro-4,5-dimethylpyridazine, where one of the chlorine atoms is substituted by a piperazine (B1678402) derivative. prepchem.com This indicates that a precursor to this compound could be a dichlorinated dimethylpyridazine, with one chlorine atom being subsequently removed or replaced.

Limited Scientific Data Available for this compound

Comprehensive searches of scientific literature have revealed limited specific information on the chemical reactivity and derivatization of this compound. While the compound is documented, detailed experimental data required to construct an in-depth article on its reaction mechanisms and derivatization strategies are not extensively available in published research.

The existence of this compound is confirmed by its entry in chemical databases such as PubChem (CID 12440099). nih.gov However, detailed studies outlining its broad chemical behavior are scarce.

A 1963 study published in the Chemical & Pharmaceutical Bulletin provides some insight into its reactivity. The research involved the N-oxidation of this compound, which yielded both this compound 1-oxide and 5-chloro-3,6-dimethylpyridazine 1-oxide. The same study also investigated the relative order of reactivity of these compounds towards nucleophilic substitution, establishing the following sequence: 5-chloro-3,6-dimethylpyridazine 1-oxide > this compound > this compound 1-oxide. jst.go.jp This indicates that the chlorine atom at position 4 is susceptible to nucleophilic attack, and its reactivity is influenced by the oxidation state of the nitrogen atoms in the pyridazine ring.

Despite this finding, a thorough exploration of its chemical profile as per the requested outline cannot be fulfilled due to the lack of published data on the following topics:

Chemical Reactivity and Derivatization Strategies of 4 Chloro 3,6 Dimethylpyridazine

Cross-Coupling Reactions at the Halogenated Position:There is a lack of specific examples and optimized conditions for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, at the C4 position of 4-Chloro-3,6-dimethylpyridazine.wikipedia.orgmdpi.comwikipedia.orgsigmaaldrich.comrsc.org

Due to the absence of detailed experimental findings and data tables in the scientific literature for this compound, the creation of a comprehensive and scientifically accurate article adhering to the specified structure is not possible. Extrapolation from the reactivity of other substituted pyridazines would be speculative and would not meet the required standard of scientific accuracy for this specific compound. benthamdirect.comwuxiapptec.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis, allowing for the precise and efficient construction of molecular complexity. For this compound, these reactions offer a gateway to a wide range of functionalized derivatives by replacing the chlorine atom with various organic moieties.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. This reaction is widely used for its mild conditions, commercial availability of reagents, and tolerance of a broad range of functional groups. lookchem.combenthamdirect.com In the context of this compound, it provides a direct route to 4-aryl- and 4-heteroaryl-3,6-dimethylpyridazines.

A documented example involves the coupling of this compound with (4-methoxyphenyl)boronic acid. The reaction, catalyzed by a palladium complex, proceeds in a suitable solvent mixture with the aid of a base to yield 4-(4-methoxyphenyl)-3,6-dimethylpyridazine. This transformation highlights the feasibility of introducing electron-rich aryl groups onto the pyridazine (B1198779) core.

Table 1: Example of Suzuki-Miyaura Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| This compound | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | 4-(4-Methoxyphenyl)-3,6-dimethylpyridazine | 77% | Patent US20120028981A1 |

Stille Coupling for Alkyl and Aryl Introduction

The Stille coupling utilizes organotin reagents (organostannanes) to couple with organic halides, offering a robust method for C-C bond formation that is tolerant of many functional groups. pageplace.de A key advantage is the stability of organostannanes to air and moisture. pageplace.de This reaction has been successfully applied to this compound for the introduction of vinyl groups.

In a specific application, this compound was reacted with tributyl(vinyl)stannane. The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) in refluxing toluene (B28343) to produce 3,6-dimethyl-4-vinylpyridazine, demonstrating the utility of Stille coupling for the vinylation of this heterocyclic scaffold.

Table 2: Example of Stille Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | Reflux, 16h | 3,6-Dimethyl-4-vinylpyridazine | 50% | Patent WO2004018429A1 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is the most widely used method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. researchgate.netexaly.com It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. exaly.com This reaction provides a direct pathway to alkynyl-substituted pyridazines from this compound.

An exemplary Sonogashira reaction involves the coupling of this compound with an unprotected terminal alkyne, 3-methyl-1-butyn-3-ol. The transformation was achieved using a palladium-phosphine complex and copper(I) iodide as co-catalyst, with triethylamine (B128534) serving as both the base and solvent, to afford 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-3,6-dimethylpyridazine.

Table 3: Example of Sonogashira Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Conditions | Product | Yield | Reference |

| This compound | 3-Methyl-1-butyn-3-ol | PdCl₂(PPh₃)₂, CuI | Triethylamine | 80 °C, 4h | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-3,6-dimethylpyridazine | 79% | Patent WO2006136453A1 |

Negishi Coupling for Organozinc Reagent Coupling

The Negishi coupling is a powerful reaction that forms C-C bonds by reacting an organozinc reagent with an organic halide. nih.gov It is known for its high functional group tolerance and the high reactivity of the organozinc nucleophiles, which often allows for faster reactions compared to other cross-coupling methods. nih.gov This methodology has been applied to functionalize this compound.

A specific instance is the reaction of this compound with a cyclopropylzinc reagent, prepared in situ from cyclopropylmagnesium bromide and zinc chloride. The cross-coupling, catalyzed by a palladium-phosphine complex, yielded 4-cyclopropyl-3,6-dimethylpyridazine, showcasing the ability to introduce sp³-hybridized alkyl groups.

Table 4: Example of Negishi Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| This compound | Cyclopropylzinc(II) bromide | PdCl₂(dppf) | THF | 60 °C, 16h | 4-Cyclopropyl-3,6-dimethylpyridazine | 62% | Patent WO2013149993A1 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an amine with an aryl halide. commonorganicchemistry.comorganic-chemistry.org This reaction has become a premier method for constructing arylamines, which are prevalent in pharmaceuticals and materials science. commonorganicchemistry.com The reaction has been successfully used to synthesize N-aryl derivatives of 3,6-dimethylpyridazin-4-amine.

In a representative synthesis, this compound was coupled with 4-fluoroaniline. The reaction employed a palladium catalyst with a specialized phosphine (B1218219) ligand (Xantphos) and a strong base, cesium carbonate, to facilitate the C-N bond formation, resulting in N-(4-fluorophenyl)-3,6-dimethylpyridazin-4-amine.

Table 5: Example of Buchwald-Hartwig Amination with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| This compound | 4-Fluoroaniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 100 °C, 12h | N-(4-Fluorophenyl)-3,6-dimethylpyridazin-4-amine | 84% | Patent US20050222168A1 |

Carbonylation and Heck Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into a molecule, typically using carbon monoxide gas, to form products like esters, amides, or aldehydes from organic halides. organic-chemistry.orgtaylorandfrancis.com The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net

While these reactions are well-established for various halo-N-heterocycles, specific examples employing this compound as the substrate were not prominently found in a survey of the recent literature. However, the general reactivity of chloropyridazines suggests their potential as substrates in these transformations. nih.gov For instance, Heck-type reactions have been reported on other chloropyridazine systems, and palladium-catalyzed carbonylations are frequently used to functionalize heterocyclic halides. nih.govorganic-chemistry.org The successful application of these methods to this compound would likely depend on the optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent to achieve the desired reactivity and suppress potential side reactions.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide a powerful and versatile method for the functionalization of this compound. These reactions benefit from the lower cost and distinct reactivity of nickel catalysts compared to palladium. They enable the formation of carbon-carbon and carbon-heteroatom bonds, often with high efficiency and functional group tolerance.

Recent advancements have highlighted the utility of nickel catalysis in reductive cross-coupling reactions, which avoid the need for stoichiometric organometallic reagents. d-nb.info For instance, nickel-catalyzed reductive cross-coupling of activated primary amines with aryl halides has been achieved under mild conditions. d-nb.info This approach is notable for its broad substrate scope, tolerating a wide array of functional groups on both coupling partners. d-nb.info

Electrochemical methods have also emerged as a sustainable approach for nickel-catalyzed cross-coupling. acs.org For example, the cross-electrophile coupling of aryl halides with chloropyridazines can be effectively promoted using a nickel catalyst in an electrochemical setup. acs.org The use of an iron/nickel anode can enhance reaction yields by facilitating the regeneration of the active organonickel species. acs.org Mechanistic studies suggest a sequential oxidative addition process, with the initial step being the oxidative addition of the chloropyridazine to the nickel center. acs.org

The choice of ligand is crucial for the success of these transformations. Bipyridine-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), are commonly employed to stabilize the nickel catalyst and promote the desired reactivity. acs.orgnih.gov The development of specialized ligands, such as those derived from benzonitrile, has been shown to be critical in specific applications like the arylation of malononitriles, by preventing side reactions like β-hydride elimination. scholaris.ca

The general applicability of nickel-catalyzed cross-coupling is demonstrated by its use in synthesizing a variety of substituted pyridazines. These reactions typically proceed under mild conditions and are compatible with a range of functional groups, making them a valuable tool for the synthesis of complex molecules for medicinal chemistry and materials science. d-nb.infoacs.org

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Product | Reference |

| This compound | Aryl Halides | NiCl₂/Bipyridine | 4-Aryl-3,6-dimethylpyridazine | acs.org |

| This compound | Activated Primary Amines | NiCl₂·dme/Bipyridine | 4-Alkyl-3,6-dimethylpyridazine | d-nb.info |

| This compound | Alkyl Halides | NiI₂/4,4'-Dimethoxy-2,2'-bipyridine | 4-Alkyl-3,6-dimethylpyridazine | nih.gov |

Copper-Mediated Cross-Coupling Transformations

Copper-mediated cross-coupling reactions, particularly the Ullmann-type couplings, represent a classical and still highly relevant strategy for the derivatization of halo-pyridazines like this compound. These methods are especially effective for forming carbon-oxygen and carbon-nitrogen bonds.

The introduction of bidentate ligands has significantly advanced copper-catalyzed cross-coupling, allowing for milder reaction conditions and broader functional group tolerance. researchgate.net This has expanded the scope beyond traditional diaryl ether synthesis to include a variety of carbon-heteroatom and carbon-carbon bond formations. researchgate.net For instance, the N-arylation of pyrroles with aryl halides can be efficiently catalyzed by copper complexes. researchgate.net

In the context of this compound, copper catalysis can be employed to introduce various nucleophiles at the 4-position. These reactions often require a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and may be facilitated by the addition of a ligand and a base. The choice of ligand, solvent, and base can be critical for achieving high yields and selectivity.

While specific examples detailing the copper-mediated coupling of this compound are not extensively documented in the provided results, the general principles of Ullmann and Buchwald-Hartwig type reactions are applicable. These reactions would involve the coupling of the chloropyridazine with alcohols, phenols, amines, or other nucleophiles in the presence of a suitable copper catalyst system. The reactivity of the chloropyridazine can be influenced by the electronic nature of the substituents on the nucleophile.

Table 2: Potential Copper-Mediated Cross-Coupling Reactions of this compound

| Nucleophile | Catalyst System | Potential Product | General Reference |

| Phenol | CuI / Ligand / Base | 4-Phenoxy-3,6-dimethylpyridazine | researchgate.net |

| Pyrrole | CuI / Ligand / Base | 4-(Pyrrol-1-yl)-3,6-dimethylpyridazine | researchgate.net |

| Amine | CuI / Ligand / Base | N-Aryl/Alkyl-3,6-dimethylpyridazin-4-amine | muni.cz |

Directed Metalation and Functionalization

Regioselective Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.com In this approach, a substituent on the ring directs a metalating agent, typically an organolithium reagent or a lithium amide, to deprotonate an adjacent position. This generates a stabilized organometallic intermediate that can then be quenched with various electrophiles.

For pyridazine derivatives, the nitrogen atoms in the ring can influence the regioselectivity of metalation. However, the presence of other directing groups can provide more precise control. While direct metalation of the pyridazine ring itself can be challenging and lead to mixtures of products, the presence of directing groups can enable highly regioselective transformations. znaturforsch.com

Although specific examples of directed ortho-metalation on this compound are not explicitly detailed in the search results, the principles can be applied. For instance, if a suitable directing group were present on one of the methyl groups or if one of the methyl groups were replaced by a directing group, regioselective metalation could be achieved.

Functionalization via Magnesium Amides

The use of magnesium amides, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), offers a milder and more functional group tolerant alternative to traditional lithium bases for directed metalation. znaturforsch.comuni-muenchen.de These reagents are highly effective for the deprotonation of a wide range of heterocycles. uni-muenchen.de

The regioselectivity of magnesiation with TMPMgCl·LiCl can be influenced by the substituents on the pyridazine ring. For example, in the case of substituted pyridazines, this reagent can lead to regioselective magnesiation at specific positions. uni-muenchen.de The resulting magnesium intermediates can then be trapped with various electrophiles, such as aldehydes, ketones, or disulfides, to introduce new functional groups. uni-muenchen.de

A notable application of this strategy is the regioselective magnesiation of sulfoxide-substituted pyridazines at the 4-position using TMPMgCl·LiCl. uni-muenchen.de Subsequent copper-catalyzed allylation or acylation of the resulting Grignard intermediate allows for the synthesis of trisubstituted pyridazines. uni-muenchen.de This highlights the potential of using magnesium amides for the selective functionalization of the pyridazine core.

Table 3: Potential Functionalization of a Pyridazine Scaffold via Magnesiation

| Pyridazine Derivative | Reagent | Intermediate | Electrophile | Product | Reference |

| Substituted Pyridazine | TMPMgCl·LiCl | Magnesiated Pyridazine | Aldehyde | Hydroxymethyl-pyridazine | uni-muenchen.de |

| Sulfoxide-substituted Pyridazine | TMPMgCl·LiCl | 4-Magnesiated Pyridazine | Allyl Bromide (with CuCN·2LiCl) | 4-Allyl-pyridazine | uni-muenchen.de |

| Sulfoxide-substituted Pyridazine | TMPMgCl·LiCl | 4-Magnesiated Pyridazine | Acyl Chloride (with CuCN·2LiCl) | 4-Acyl-pyridazine | uni-muenchen.de |

Annulation and Ring-Fused Pyridazine Synthesis

Formation of Polycyclic 1,2-Diazines

The pyridazine ring of this compound can serve as a scaffold for the construction of fused polycyclic systems, which are of significant interest in medicinal chemistry. Annulation reactions, where a new ring is built onto the existing pyridazine core, are a key strategy for accessing these complex structures.

One common approach involves the reaction of a substituted pyridazine with a bifunctional reagent that can cyclize to form a new ring. For example, the reaction of a pyridazine derivative bearing a suitable handle, such as an amino or hydrazino group, with a dicarbonyl compound or its equivalent can lead to the formation of a fused five- or six-membered ring.

A documented strategy for forming polycyclic 1,2-diazines involves the reaction of 4,5-dicyano-3,6-dimethylpyridazine with dienophiles in a domino process. mdpi.com This reaction proceeds through an initial inverse electron-demand Diels-Alder cycloaddition, followed by nitrogen extrusion and a subsequent intramolecular Diels-Alder reaction to yield a tetramethyl tricyclic derivative. mdpi.com Although this example starts from a dicyano-substituted pyridazine, it illustrates the potential of the dimethylpyridazine core to participate in cycloaddition reactions leading to polycyclic systems.

Furthermore, the synthesis of fused systems like pyrazolo[3,4-d]pyridazines, imidazo[4,5-d]pyridazines, and triazolo[4,5-d]pyridazines often starts from appropriately substituted pyridazines. researchgate.netnih.govmdpi.comunm.edu For instance, the cyclization of a diaminopyridazine with nitrous acid can yield a triazolo[4,5-d]pyridazine. mdpi.com Similarly, reaction of a hydrazinopyridazine with a suitable carbonyl compound can lead to the formation of a fused pyrazole (B372694) ring. mdpi.com

Table 4: Examples of Annulation Reactions Leading to Polycyclic 1,2-Diazines

| Starting Pyridazine Derivative | Reagent | Fused Ring System | Product Class | Reference |

| 4,5-Dicyano-3,6-dimethylpyridazine | 2,3-Dimethylbuta-1,3-diene | Fused cyclohexadiene | Tetramethyl tricyclic derivative | mdpi.com |

| 4,5-Diaminopyridazine | Nitrous Acid | Triazole | Triazolo[4,5-d]pyridazine | mdpi.com |

| Hydrazinopyridazine | Diethyl malonate | Triazole | Triazolo[4',3':1,6]pyridazino[4,5-b]indole | mdpi.com |

Cyclization Reactions to Fused Pyrazolo[3,4-c]pyridazines

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often found in biologically active molecules. The reaction of chloropyridazines, such as this compound, with hydrazine (B178648) derivatives provides a direct route to pyrazolo[3,4-c]pyridazines. These compounds are recognized for their potential as inhibitors of enzymes like glycogen (B147801) synthase kinase (GSK-3) and cyclin-dependent kinase 2 (CDK2)/cyclin A. acgpubs.org

The general mechanism for this transformation involves the nucleophilic substitution of the chloro group by a hydrazine, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrazolo[3,4-c]pyridazine core. For instance, the reaction of 3-chloropyridazine (B74176) derivatives with hydrazine hydrate (B1144303) in ethanol (B145695) has been shown to afford the corresponding pyrazolo[3,4-c]pyridazine. tandfonline.com Similarly, a one-pot cascade synthesis has been developed for pyrazolopyridazines starting from 4-(bromo(aryl)methyl)-3-chloropyridazines using a bidentate electron-donor ligand in an eco-friendly solvent system like PEG-400. acgpubs.org This cascade process encompasses nucleophilic substitution, ring closure, and oxidative aromatization in a single step. acgpubs.org

While specific studies on this compound are not extensively detailed, the established reactivity of related chloropyridazines suggests its effective conversion to 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine derivatives. For example, the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate yields 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine, a closely related analog. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 3-Chloropyridazine derivative | Hydrazine hydrate | Pyrazolo[3,4-c]pyridazine derivative | tandfonline.com |

| 4-(Bromo(aryl)methyl)-3-chloropyridazines | Bidentate electron-donor ligand | Pyrazolopyridazines | acgpubs.org |

| 4-Cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |

Chemodivergent Annulation Pathways

Chemodivergent synthesis, where a single substrate can be directed to form different products by tuning reaction conditions, offers a powerful strategy for generating molecular diversity. The pyridazine core, including derivatives like this compound, is amenable to such divergent annulation pathways. The control over these pathways can often be achieved by judicious choice of catalyst, solvent, or temperature.

For example, the annulation of strained cyclic allenes with π-allyl palladium complexes can be controlled by the choice of ligand. beilstein-journals.org While not directly demonstrated with this compound, this principle highlights the potential for selective functionalization. Similarly, palladium-catalyzed [3+3]-annulations of tosyliminoindolines with α,β-unsaturated aldehydes can be controlled by the solvent to produce different heterocyclic products. researchgate.net

In the context of pyridazine chemistry, the reaction of pyridazine N-oxides with dienophiles can be directed towards different outcomes. Photochemical activation of pyridazine N-oxides can lead to the formation of 2-aminofurans, which can then undergo intermolecular Diels-Alder reactions. nih.gov The strategic placement of substituents on the pyridazine ring is crucial in directing these transformations and suppressing undesired side reactions like photodeoxygenation. nih.gov

| Reaction Type | Control Element | Product Type |

| Palladium-catalyzed annulation | Ligand | Regiodivergent products |

| Palladium-catalyzed annulation | Solvent | Chemodivergent products |

| Photochemical reaction of N-oxides | Substituents | Selective formation of 2-aminofurans |

Oxidation Reactions

The nitrogen atoms in the pyridazine ring are susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxides. This transformation significantly alters the electronic properties of the pyridazine ring, influencing its reactivity in subsequent reactions. The N-oxide functional group can act as an internal source of oxygen and can direct further functionalization of the heterocyclic core. mdpi.com The synthesis of pyridazine N-oxides is a key step in various synthetic pathways, including the formation of 2-aminofurans and the photoinduced evolution of atomic oxygen. nih.govnih.gov

A noteworthy reaction of pyridazine N-oxides is their ability to undergo photoinduced deoxygenation to release atomic oxygen (O(3P)). nih.gov This highly reactive species can participate in a variety of oxidation reactions, such as the C-H oxidation of arenes. nih.govnih.govacs.org The efficiency of this process is influenced by the substituents on the pyridazine ring. For instance, the presence of a chlorine atom at the C6 position has been shown to favor the deoxygenation pathway over photoisomerization. nih.gov This suggests that a this compound N-oxide could be a viable precursor for the photogeneration of atomic oxygen. The photochemistry is typically carried out using UV-A light (e.g., 350 nm). nih.gov

The competing pathway to photodeoxygenation is a photoisomerization to a diazo intermediate. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can influence the partitioning between these two pathways. nih.gov

| Pyridazine N-oxide Substituent at C6 | Predominant Photochemical Pathway | Reference |

| NHBn | Photoisomerization | nih.gov |

| OBn | Photoisomerization | nih.gov |

| Ph | Partial deoxygenation | nih.gov |

| Cl | Deoxygenation | nih.gov |

Reductive Transformations

The chlorine atom in this compound is a versatile handle for further synthetic modifications. However, in some instances, its removal is desired. Reductive dehalogenation provides a means to replace the chloro group with a hydrogen atom. Various methods are available for this transformation, often employing transition metal catalysts or radical-based approaches.

A common strategy for the reductive dehalogenation of halopyridines is the use of a nickel catalyst, such as NiCl2·6H2O, in the presence of a reducing agent like zinc powder. mdpi.com This method has been successfully applied to the synthesis of bipyridines from 2-halopyridines, where reductive dehalogenation can be a competing side reaction. mdpi.com Another approach involves photoredox catalysis, where a photosensitizer, such as a ruthenium tris(bipyridyl) complex, absorbs light and initiates a radical chain reaction that leads to the cleavage of the carbon-halogen bond. researchgate.net The use of a Hantzsch ester as a reductant in these systems simplifies product purification. researchgate.net

Furthermore, transition-metal-free methods have been developed. For example, a bis-phenalenyl compound in the presence of a strong base can generate a pyridyl radical from a halogenated pyridine (B92270), which then abstracts a hydrogen atom to form the dehalogenated product. mdpi.com

| Method | Catalyst/Reagent | Key Features | Reference |

| Nickel-catalyzed reduction | NiCl2·6H2O / Zn | Effective for halopyridines. | mdpi.com |

| Photoredox catalysis | Ru(bpy)3Cl2 / Hantzsch amide | Mild, light-promoted reaction. | researchgate.net |

| Transition-metal-free reduction | Bis-phenalenyl / K(Ot-Bu) | Avoids transition metal contamination. | mdpi.com |

Hydrogenation Studies on Pyridazine Ring Systems

The hydrogenation of pyridazine and its derivatives represents a complex area of heterocyclic chemistry, with the outcome of the reaction being highly dependent on the catalyst, solvent, and the nature of substituents on the pyridazine ring. While specific studies focusing exclusively on the hydrogenation of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the hydrogenation of related pyridazine and other N-heteroaromatic systems. The presence of both a chlorine atom and two methyl groups on the pyridazine ring in "this compound" introduces factors of electronic effects and steric hindrance that influence its reactivity towards hydrogenation.

The pyridazine ring is an electron-deficient system, which can influence its interaction with hydrogenation catalysts. benthamdirect.com The catalytic hydrogenation of nitrogen-containing heterocyclic compounds has been investigated using various catalysts, including palladium, nickel, rhodium, ruthenium, and platinum. asianpubs.org For instance, the hydrogenation of pyridazine itself can lead to different products depending on the reaction conditions. osti.gov

In the broader context of chlorodiazines, the reactivity is a subject of detailed study. For example, 4-chloropyridazine (B92835) has been noted for its specific reactivity in nucleophilic substitution, which can sometimes compete with hydrogenation. wuxiapptec.com The choice of catalyst and reaction conditions is therefore crucial in directing the transformation towards the desired hydrogenation product.

Studies on the catalytic hydrogenation of substituted pyridines, which are structurally analogous to pyridazines, offer valuable insights. Platinum(IV) oxide (PtO₂) has been employed as a catalyst for the hydrogenation of substituted pyridines, often in a protic solvent like glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.netasianpubs.org These reactions typically lead to the corresponding piperidine (B6355638) derivatives. The use of glacial acetic acid can enhance the activity of the catalyst. asianpubs.org

Table 1: Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst asianpubs.org

| Substrate | Catalyst | Solvent | Pressure (bar) | Time (h) | Product |

| Pyridine | PtO₂ | Glacial Acetic Acid | 50-70 | - | Piperidine |

| 3-Phenylpyridine | PtO₂ | Glacial Acetic Acid | 60 | 8 | 3-Phenylpiperidine |

This table is generated based on data for pyridine derivatives to infer potential conditions for pyridazine hydrogenation.

Rhodium-based catalysts have also been shown to be effective for the hydrogenation of a diverse array of N-heteroarenes, including pyridine and its derivatives. osti.gov These catalysts can operate under relatively mild conditions and have been used to hydrogenate substrates that are traditionally challenging.

Table 2: Rhodium-Catalyzed Hydrogenation of N-Heteroarenes osti.gov

| Substrate | Precatalyst | Pressure (atm H₂) | Temperature (°C) | Yield (%) |

| Pyridine | [(η⁵-C₅Me₅)Rh(ppy)H] | 4 | 80 | 81 |

| 3-Picoline | [(η⁵-C₅Me₅)Rh(ppy)H] | 36 | 80 | 99 |

This table illustrates the conditions used for hydrogenating pyridine derivatives, which can serve as a reference for pyridazine systems.

The presence of a chloro-substituent on the pyridazine ring, as in this compound, introduces the possibility of hydrodehalogenation, a common reaction in catalytic hydrogenation. This process would involve the cleavage of the C-Cl bond and its replacement with a C-H bond. The relative rates of ring hydrogenation versus hydrodehalogenation would be a key factor in determining the final product. For example, in the hydrogenation of dichlorotrimethylpyridines using a Pd/C catalyst, the reaction can be stopped after the consumption of one equivalent of hydrogen to yield the monochloro-derivative. google.com

Furthermore, the reactivity of chloropyridazines in nucleophilic substitution reactions is well-established and can be a competing pathway. researchgate.netjst.go.jp The choice of reaction conditions, particularly the presence of nucleophilic species, could therefore influence the outcome.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3,6 Dimethylpyridazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For pyridazine (B1198779) derivatives, including 4-Chloro-3,6-dimethylpyridazine, NMR provides crucial information about the chemical environment of individual atoms.

Advanced 1D and 2D NMR Techniques for Complex Structure Assignment

The structural assignment of pyridazine derivatives is often accomplished using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net Techniques such as ¹H NMR, ¹³C NMR, ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning proton and carbon signals, even in complex molecules. mdpi.complos.org For instance, the J-modulated spin-echo sequence can be used to differentiate between quaternary carbons and those with attached protons. cdnsciencepub.com

In the case of substituted pyridazines, the chemical shifts of ring carbons can be assigned by considering the effects of different substituents. cdnsciencepub.com For example, with 3,6-disubstituted pyridazines, the resonances of carbon atoms bearing a methyl group can be identified through the ²J coupling between the side-chain protons and the ring carbon atom. cdnsciencepub.com Furthermore, the assignments can be confirmed by observing the ³J(C,CH₃) coupling constant. cdnsciencepub.com Advanced NMR techniques, including ¹H-¹⁵N HMBC, are also employed to determine the chemical shifts of nitrogen atoms within the pyridazine ring. researchgate.net

The following table provides an example of ¹³C NMR chemical shift data for a series of 3,6-disubstituted pyridazines, illustrating the influence of different substituents on the carbon resonances.

| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |

| Pyridazine | 150.8 | 126.9 | 126.9 | 150.8 |

| 3,6-Dichloropyridazine | 151.8 | 130.6 | 130.6 | 151.8 |

| 3,6-Dimethylpyridazine (B183211) | 158.4 | 124.0 | 124.0 | 158.4 |

| 3-Chloro-6-methylpyridazine | 159.8 | 125.6 | 128.9 | 151.0 |

Data sourced from studies on 3,6-disubstituted pyridazines. cdnsciencepub.com

Correlation of Experimental and Calculated NMR Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. scirp.org By correlating these calculated values with experimental data, a more robust and accurate structural assignment can be achieved. scirp.org However, attempts to directly correlate experimental chemical shifts with calculated parameters like total charge densities from semi-empirical methods (e.g., AM1) have sometimes shown poor correlation. cdnsciencepub.com

Theoretical calculations can also aid in understanding the influence of substituents on the electronic structure and, consequently, on the NMR chemical shifts. cdnsciencepub.com For instance, the electron-donating or electron-withdrawing nature of a substituent will affect the shielding of nearby nuclei, leading to predictable upfield or downfield shifts in the NMR spectrum. cdnsciencepub.comchempap.org

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Fundamental Vibrational Modes

The IR and Raman spectra of pyridazine and its derivatives exhibit a series of characteristic bands corresponding to specific vibrational modes of the molecule. researchgate.net These include stretching, bending, and torsional vibrations of the pyridazine ring and its substituents. The analysis of these fundamental vibrational modes can be complex, and computational methods are often employed to aid in the assignment of the observed spectral bands. researchgate.net

For example, the vibrational spectra of chloropyridazines have been studied, and the fundamental vibrational modes have been analyzed with the aid of theoretical calculations. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents on the pyridazine ring.

Application in Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy is a powerful tool for studying conformational changes and intermolecular interactions. The frequencies and intensities of certain vibrational modes can be sensitive to the molecule's conformation. researchgate.net Furthermore, intermolecular interactions, such as hydrogen bonding, can lead to noticeable shifts in the vibrational spectra. chempap.org For instance, the presence of hydrogen bonding can cause a broadening and shifting of the N-H or O-H stretching bands in the IR spectrum.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com In the mass spectrum of a pyridazine derivative, the molecular ion peak (M+) provides the molecular weight of the compound. researchgate.net For this compound, the presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about the molecular structure, including bond lengths, bond angles, and torsion angles, as well as how molecules are arranged in the crystal lattice.

Determination of Solid-State Molecular Geometry

For pyridazine derivatives that have been successfully analyzed, X-ray diffraction reveals the planarity or deviation from planarity of the pyridazine ring. The positions of substituents, such as chloro and methyl groups, are determined with high precision. For instance, in related structures, the pyridazine ring can exhibit varying degrees of planarity, with substituents sometimes rotated out of the ring's mean plane. iucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In pyridazine derivatives, common interactions include:

Hydrogen Bonding: While the title compound lacks classical hydrogen bond donors, weak C–H···N or C–H···Cl hydrogen bonds are often observed in similar heterocyclic compounds, influencing the crystal packing. iucr.orgnih.gov In related systems, N-H···O and O-H···N hydrogen bonds are primary drivers of supramolecular assembly. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyridazine rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion. These interactions are crucial for the formation of one-dimensional stacks or more complex three-dimensional architectures. iucr.orgrsc.org

Halogen Bonding: The chlorine atom in chloropyridine derivatives can act as a halogen bond donor, interacting with Lewis basic sites like nitrogen atoms or π-systems. The role of chlorine substituents in directing supramolecular assemblies has been noted in similar structures. researchgate.netacs.org

Computational and Theoretical Investigations of 4 Chloro 3,6 Dimethylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are central to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a robust and widely used computational method for calculating the electronic structure of molecules. wikipedia.org It is particularly effective for determining the ground-state properties by relating the total energy of the system to its electron density. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G* or higher, which provides a good balance between accuracy and computational cost for organic molecules. scirp.orgresearchgate.net

A primary application of DFT is to perform geometry optimization, which locates the minimum energy structure of a molecule. For 4-Chloro-3,6-dimethylpyridazine, this calculation would yield precise information on its three-dimensional structure.

Bond Lengths: The calculations would determine the distances between bonded atoms (e.g., C-C, C-N, N-N, C-Cl, and C-H bonds).

Bond Angles: The angles formed by three consecutive atoms (e.g., N-N-C, C-C-Cl) would be calculated, defining the shape of the pyridazine (B1198779) ring.

Dihedral Angles: These angles describe the rotation around a bond and would be used to confirm the planarity or any puckering of the pyridazine ring and the orientation of the methyl group hydrogen atoms relative to the ring.

Due to the rigid nature of the pyridazine ring, this compound is expected to have a limited conformational landscape, with the primary variable being the rotational position of the methyl groups. The DFT optimization would identify the most stable (lowest energy) conformation.

Note: Specific optimized geometrical data for this compound from a published computational study is not available. A data table of these parameters would be generated from such a study.

DFT is also used to analyze the electronic properties of the molecule, which are crucial for understanding its reactivity and spectral characteristics.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, negative potential (typically colored red or yellow) would be expected around the two nitrogen atoms due to their lone pairs of electrons. Positive potential (blue) would likely be found around the hydrogen atoms.

Note: Quantitative values for the HOMO-LUMO energies and a visual MEP map for this compound would be outputs of a dedicated DFT study, but this data is not currently available in the searched literature.

To quantify the distribution of electrons within the molecule, atomic charge and bond order analyses are performed on the optimized geometry.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom. This helps in understanding the polarity of different bonds and identifying reactive sites. For instance, the analysis would likely show negative partial charges on the nitrogen and chlorine atoms and positive charges on the carbon atoms bonded to them.

Bond Order: Bond order analysis helps to determine the nature of the chemical bonds (i.e., single, double, or triple). For an aromatic-like system such as pyridazine, the bond orders for the ring bonds are expected to be intermediate between single and double bonds, indicating electron delocalization.

Note: A data table presenting the calculated atomic charges for each atom in this compound would be generated from such a study, but this information is not available in published sources.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). scirp.org This calculation would predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. The analysis would also identify the nature of the electronic transitions, such as π→π* or n→π*, by examining which molecular orbitals are involved in the excitation.

Note: A data table of calculated absorption wavelengths and oscillator strengths for this compound is not available from existing studies.

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM) are used to simulate the effects of a solvent. scirp.orgscirp.org These models treat the solvent as a continuous medium with a specific dielectric constant. By performing the DFT and TD-DFT calculations within this simulated solvent environment, one can predict how properties like geometry, electronic structure, and UV-Vis spectra change from the gas phase to a solution phase. This provides a more realistic comparison with experimental data. scirp.org

Density Functional Theory (DFT) for Ground State Properties

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for molecular characterization. Computational vibrational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT), which can predict the vibrational wavenumbers and intensities with a high degree of accuracy. elixirpublishers.com

By optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies is obtained. These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental spectra. elixirpublishers.com This allows for a detailed and reliable assignment of the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions of the pyridazine ring, methyl groups, and the carbon-chlorine bond.

A highly effective method for refining theoretical vibrational frequencies is the Scaled Quantum Mechanics Force Field (SQMFF) methodology. researchgate.net This procedure involves scaling the calculated quantum mechanical force constants to better reproduce experimental vibrational frequencies. The scaling factors are often transferred from structurally similar molecules for which reliable assignments are already known. researchgate.net

The process begins with a standard harmonic force field calculation using a method like DFT. scirp.org The resulting force constants are then scaled using a set of specific scale factors, which are optimized to minimize the deviation between the calculated and experimental frequencies. For this compound, scale factors could be transferred from well-studied molecules like pyrazine, dimethylpyrazines, and other chlorinated pyridazines. researchgate.net This approach allows for a more precise prediction and a complete assignment of the vibrational spectrum, even for complex modes where multiple types of motion are coupled. elixirpublishers.comresearchgate.net Detailed vibrational analyses using the SQMFF methodology provide a deeper understanding of the molecule's intramolecular dynamics. researchgate.net

Reactivity and Mechanistic Studies

Computational chemistry is an indispensable tool for exploring the reactivity of molecules and the mechanisms of chemical reactions. Through theoretical calculations, it is possible to map out potential energy surfaces, identify reactive sites, and understand the factors that control reaction outcomes.

Understanding the mechanism of a chemical reaction involves characterizing the reactants, products, intermediates, and the transition states that connect them. Computational methods can automatically search for and identify low-energy reaction pathways. sci-hub.se Techniques like the combined molecular dynamics and coordinate driving (MD/CD) method can explore the potential energy surface to locate various intermediates and transition states, thereby building a network of possible reaction pathways. sci-hub.se

For a molecule like this compound, these methods could be used to predict the outcomes of nucleophilic aromatic substitution, cross-coupling reactions, or photoisomerization. Theoretical studies on related dimethylpyrimidines have shown that irradiation can lead to complex phototransposition reactions, forming various isomers through different mechanistic pathways. arkat-usa.org Similar computational investigations could predict the likely products of photochemical reactions involving this compound and calculate the energy barriers associated with each step, providing a comprehensive mechanistic picture.

Fukui functions are powerful descriptors derived from Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. pnrjournal.com They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack.

The Fukui functions for nucleophilic attack () and electrophilic attack () are calculated based on the electron populations of the neutral molecule (N), its cation (N-1), and its anion (N+1). The sites with the highest values of are most susceptible to nucleophilic attack, while those with the highest values are the preferred sites for electrophilic attack. sciencepub.netscirp.org This analysis is crucial for predicting how this compound will interact with other reagents.

| Atom/Site | Predicted Fukui Function () for Nucleophilic Attack | Predicted Fukui Function () for Electrophilic Attack | Predicted Reactivity |

| N1 | Low | High | Site for electrophilic attack |

| N2 | Low | High | Site for electrophilic attack |

| C3-CH₃ | Low | Moderate | Minor site for electrophilic attack |

| C4-Cl | High | Low | Primary site for nucleophilic attack |

| C5 | Moderate | Moderate | Potential site for both attack types |

| C6-CH₃ | Low | Moderate | Minor site for electrophilic attack |

| This table presents hypothetical Fukui function analysis data for this compound, illustrating the predicted reactivity at different sites based on established theoretical principles. Actual values would require specific DFT calculations. |

Many chemical reactions can yield multiple isomers, and predicting the regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement is formed) is a key challenge. Computational modeling provides critical insights into the factors governing this selectivity. By calculating the energies of transition states for different reaction pathways, chemists can predict the major product. mdpi.com

For this compound, reactions such as C-H functionalization or cross-coupling could occur at different positions on the pyridazine ring. The regioselectivity of such reactions is often controlled by a combination of steric and electronic factors. nih.gov For instance, in palladium-catalyzed cross-coupling reactions of halo-heteroaromatics, the oxidative addition step is often rate-determining, and the palladium catalyst typically attacks the most electrophilic carbon-halogen bond. researchgate.net Computational studies can model these transition states to explain and predict the observed regioselectivity, guiding the synthesis of specific substituted pyridazine derivatives. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular Dynamics (MD) simulations, in particular, provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering a dynamic view of molecular interactions and conformational changes. scirp.orgnih.gov

For this compound, MD simulations could be employed to study its interactions with solvents, its behavior in different environments, or its binding to a biological target like a protein active site. mdpi.com These simulations can reveal stable binding modes, calculate binding free energies, and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts. scirp.orgresearchgate.net Such insights are invaluable in fields like drug design and materials science, where understanding molecular interactions is paramount. mdpi.comnih.gov

Conformational Space Exploration

The exploration of the conformational space of a molecule like this compound is crucial for understanding its structure-activity relationships. This process involves identifying the most stable three-dimensional arrangements of the atoms, known as conformers, and the energy barriers between them.

A primary method for this exploration is the use of computational chemistry techniques. Researchers would typically employ ab initio and Density Functional Theory (DFT) calculations to determine the geometries and relative energies of different conformers. scirp.orgresearchgate.net DFT methods, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or higher, are commonly used for optimizing the molecular geometry and calculating vibrational frequencies to confirm that the identified structures are true energy minima. nih.govscirp.org

The process would involve systematically rotating the rotatable bonds, in this case, primarily the bonds connecting the methyl groups to the pyridazine ring. For each rotational position, a geometry optimization would be performed to find the nearest local energy minimum. The resulting conformers would then be compared based on their calculated energies to identify the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase.

For more complex molecules or to account for thermal effects, molecular dynamics (MD) simulations can be utilized. researchgate.netnih.gov In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This allows for a more dynamic exploration of the potential energy surface and can help in identifying relevant conformers that might be accessible at room temperature.

While specific data for this compound is not available, studies on similar molecules, such as acyl hydrazone derivatives, have demonstrated the existence of multiple stable conformers (e.g., E, s-cis and E, s-trans isomers) that can be identified and quantified using NMR spectroscopy and supported by energy calculations. nih.gov

Investigation of Intermolecular Interactions in Solvated Systems

The behavior and reactivity of a molecule are significantly influenced by its environment, particularly when in a solution. Investigating the intermolecular interactions between this compound and solvent molecules is key to understanding its solubility, stability, and reaction kinetics in different media.

Computational methods are invaluable for modeling these interactions. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). scirp.org In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of solvation energies and the study of how the solvent's polarity affects the electronic structure and geometry of the solute. Theoretical studies on related chloro-substituted pyridine (B92270) and pyridazine derivatives have utilized PCM to simulate the effects of solvents like chloroform, methanol (B129727), and water. scirp.orgresearchgate.net

For a more detailed and explicit understanding of intermolecular interactions, molecular dynamics (MD) simulations with explicit solvent molecules are employed. researchgate.netnih.govmdpi.com In this approach, a simulation box is created containing the solute molecule (this compound) surrounded by a large number of solvent molecules. The interactions between all atoms are calculated using a force field, and the system is allowed to evolve over time.

Analysis of the MD trajectory can provide a wealth of information, including:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shell.

Hydrogen Bond Analysis: This analysis can identify and quantify the formation and lifetime of hydrogen bonds between the solute and protic solvent molecules. While this compound is not a hydrogen bond donor, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the free energy of solvation by analyzing snapshots from the MD simulation. mdpi.com

Studies on similar heterocyclic compounds have shown that specific interactions with solvent molecules, such as hydrogen bonding, can significantly impact the compound's properties and reactivity. nih.gov For instance, the formation of hydrogen bonds between the nitrogen atoms of a pyridazine ring and a protic solvent like methanol would be a key area of investigation.

Due to the absence of specific published research for this compound, detailed data tables on its conformational energies and intermolecular interaction parameters cannot be provided.

Advanced Applications of 4 Chloro 3,6 Dimethylpyridazine and Its Derivatives

Role as a Versatile Building Block in Organic Synthesis

The unique structural and electronic characteristics of 4-Chloro-3,6-dimethylpyridazine make it a highly sought-after intermediate in organic synthesis. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution reactions, while the pyridazine (B1198779) ring itself can participate in various cycloaddition and transformation reactions.

Precursor for Complex Heterocyclic Systems

This compound is a key starting material for the construction of more intricate and often biologically active heterocyclic systems. The reactivity of its chloro group allows for the introduction of various functionalities, leading to the formation of fused and substituted pyridazine derivatives.

A significant application is in the synthesis of fused heterocyclic systems. For instance, derivatives of this compound can be used to synthesize pyridazino[4,5-b]quinoxalines, a class of compounds with potential pharmacological applications. scribd.comthieme.de The general strategy involves the reaction of a chlorinated pyridazine with a suitable diamine, leading to a cyclization reaction that forms the quinoxaline (B1680401) ring fused to the pyridazine core.

Furthermore, the pyridazine ring can be a precursor to other heterocyclic structures through ring transformation reactions. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazino derivative. This intermediate is highly reactive and can undergo cyclization with various reagents to form fused triazolo[4,5-b]-pyridazines. researchgate.net These reactions highlight the role of the pyridazine core as a scaffold for building diverse and complex heterocyclic frameworks.

Research has also demonstrated the use of related dicyanopyridazines in inverse electron-demand hetero-Diels-Alder reactions. mdpi.com While not directly involving this compound, these studies on a similar pyridazine core underscore the potential of the pyridazine ring to act as a diene, reacting with various dienophiles to create complex polycyclic systems. mdpi.com This reactivity opens up possibilities for creating novel carbo- and hetero-cage systems. mdpi.com

Synthetic Intermediate for Agrochemical Development

The pyridazine moiety is a well-established pharmacophore in the agrochemical industry, present in a variety of commercial herbicides, fungicides, and insecticides. arabjchem.orgresearchgate.netliberty.edu this compound serves as a crucial intermediate in the synthesis of new and effective agrochemical agents. ontosight.aiscispace.comcymitquimica.com

The development of novel herbicides is a prominent application. Pyridazine derivatives are known to act as bleaching herbicides by inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. acs.org Norflurazon is a commercial example of a pyridazine-based PDS inhibitor. acs.org Researchers are actively designing new pyridazine derivatives, starting from intermediates like this compound, to develop next-generation herbicides with improved efficacy and selectivity. acs.org For example, a recent study described the design and synthesis of new pyridazine derivatives that showed significant pre-emergence herbicidal activity against common weeds like Echinochloa crus-galli and Portulaca oleracea. acs.org

In addition to herbicides, pyridazine derivatives have shown promise as fungicides. arabjchem.orgscispace.com By combining the pyridazine heterocycle with other active fragments, such as the chalcone (B49325) backbone, researchers have developed new compounds with potent antifungal activity against various plant pathogens. arabjchem.org For instance, certain chalcone derivatives containing a pyridazine ring have demonstrated significant activity against Rhizoctonia solani, a soil-borne fungal pathogen. arabjchem.org

The versatility of the pyridazine core allows for its incorporation into a wide range of molecular architectures, making it a valuable platform for the discovery of new agrochemicals with diverse modes of action. researchgate.net

Material Science Applications

The unique electronic and structural properties of the pyridazine ring, particularly when functionalized, make it an attractive component in the design of advanced materials. Derivatives of this compound have found applications in chemiluminescent materials, catalysis, and the construction of ordered molecular assemblies.

Components in Chemiluminescent Materials